Enhanced Lipophilicity (XLogP3) Versus the Unsubstituted Benzoyl-Pyrrolidine Core
The target compound's computed XLogP3 of 3.2 is markedly higher than the XLogP3 of the unsubstituted 1‑benzoylpyrrolidine, which is predicted to be approximately 1.8. This 1.4‑log‑unit increase reflects the contribution of the 4‑methoxyphenyl substituent [1]. Higher lipophilicity is often associated with improved blood‑brain barrier penetration and altered target‑binding kinetics, making the target compound a more suitable scaffold for CNS‑oriented programs.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 1‑Benzoylpyrrolidine (CAS 3389‑54‑6): predicted XLogP3 ≈ 1.8 |
| Quantified Difference | ΔXLogP3 ≈ +1.4 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release) [1]; comparator value estimated from fragment‑based prediction. |
Why This Matters
A 1.4‑log‑unit increase in lipophilicity can substantially improve CNS exposure potential, making the target compound a more appropriate choice for neuroscience drug‑discovery programs than its unsubstituted analog.
- [1] PubChem. (2026). Compound Summary for CID 45555315: Computed Properties (XLogP3). National Center for Biotechnology Information. View Source
